(2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide
Description
(2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide: is an organic compound that belongs to the class of amides It features a chromenyl group and a chlorophenyl group connected by a prop-2-enamide linkage
Properties
IUPAC Name |
(E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c19-15-6-2-3-7-16(15)20-18(21)10-9-13-11-14-5-1-4-8-17(14)22-12-13/h1-11H,12H2,(H,20,21)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEGLWWGBZTFEW-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=CC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C/C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and 3-(2H-chromen-3-yl)prop-2-en-1-amine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Procedure: The 2-chlorobenzoyl chloride is added dropwise to a solution of 3-(2H-chromen-3-yl)prop-2-en-1-amine and triethylamine in dichloromethane at low temperature. The mixture is then stirred at room temperature for several hours.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is evaluated for its efficacy and safety as a drug candidate for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical structure imparts desirable properties to the materials, enhancing their performance and durability.
Mechanism of Action
The mechanism of action of (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(2-bromophenyl)-3-(2H-chromen-3-yl)prop-2-enamide
- (2E)-N-(2-fluorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide
- (2E)-N-(2-methylphenyl)-3-(2H-chromen-3-yl)prop-2-enamide
Uniqueness
(2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
(2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide, also known by its CAS number 887346-99-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with 3-(2H-chromen-3-yl)prop-2-en-1-amine in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are crucial for obtaining high yields of the desired product, which can be purified through recrystallization or column chromatography.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of various enzymes and receptors, leading to a cascade of biochemical events that underlie its pharmacological effects. Notably, it has been studied for its potential antimicrobial , anti-inflammatory , and anticancer properties.
Anticancer Activity
Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study highlighted its ability to inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's structural characteristics enable it to interact effectively with cancer-related molecular targets, making it a promising candidate for further development as an anticancer agent .
Antimicrobial Properties
This compound has also demonstrated antimicrobial activity against a range of pathogens. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways, which leads to cell death. The structure-function relationship indicates that modifications on the chlorophenyl and chromenyl moieties can enhance or reduce this activity .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, thereby reducing inflammation in various models .
Case Studies
Several case studies have explored the efficacy of this compound:
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Antiproliferative Study : In vitro assays demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7), with an IC50 value indicating potent activity compared to standard chemotherapeutics .
Cell Line IC50 (µM) Mechanism MCF-7 (Breast) 15 Apoptosis induction HeLa (Cervical) 20 Cell cycle arrest -
Antimicrobial Activity : A study evaluated the compound against various bacterial strains, revealing effective inhibition at low concentrations, particularly against Gram-positive bacteria like Staphylococcus aureus .
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 10 µg/mL Escherichia coli 25 µg/mL
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
